molecular formula C14H19NO B220881 1-(Phenylacetyl)-4-methylpiperidine

1-(Phenylacetyl)-4-methylpiperidine

Cat. No. B220881
M. Wt: 217.31 g/mol
InChI Key: RTLLKOZQVFYGRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Phenylacetyl)-4-methylpiperidine, also known as Desmethylprodine or MPPP, is a synthetic opioid drug that was first developed in the 1940s. It is a very potent and highly addictive substance that has been associated with numerous cases of overdose and death. Despite its dangers, 1-(Phenylacetyl)-4-methylpiperidine has been the subject of scientific research due to its potential medical applications.

Mechanism of Action

The mechanism of action of 1-(Phenylacetyl)-4-methylpiperidine is similar to other opioids. It works by binding to specific receptors in the brain and spinal cord, known as mu-opioid receptors. This binding activates the receptors, which then produce a range of effects, including pain relief, euphoria, and sedation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(Phenylacetyl)-4-methylpiperidine are similar to those of other opioids. It produces a range of effects on the body, including pain relief, sedation, and euphoria. However, it is also associated with a range of negative effects, including respiratory depression, nausea, and vomiting.

Advantages and Limitations for Lab Experiments

1-(Phenylacetyl)-4-methylpiperidine has been used in laboratory experiments due to its potent analgesic properties. It has been used to study the effects of opioids on the brain and to develop new pain medications. However, due to its highly addictive nature and potential for overdose, it is not recommended for use in laboratory experiments.

Future Directions

There are several future directions for research on 1-(Phenylacetyl)-4-methylpiperidine. One area of research is the development of new pain medications that are less addictive and have fewer side effects. Another area of research is the development of new treatments for opioid addiction. Additionally, there is a need for further research into the long-term effects of 1-(Phenylacetyl)-4-methylpiperidine on the brain and body.

Synthesis Methods

The synthesis of 1-(Phenylacetyl)-4-methylpiperidine involves the reaction of piperidine with phenylacetic acid and acetic anhydride. This reaction produces an intermediate compound, which is then reduced using lithium aluminum hydride to yield the final product. The synthesis of this compound is complex and requires specialized knowledge and equipment.

Scientific Research Applications

1-(Phenylacetyl)-4-methylpiperidine has been studied for its potential medical applications. It has been shown to have analgesic properties, which means it can be used as a painkiller. Additionally, it has been studied for its potential use in the treatment of opioid addiction. However, due to its highly addictive nature, it is not recommended for use in clinical settings.

properties

Product Name

1-(Phenylacetyl)-4-methylpiperidine

Molecular Formula

C14H19NO

Molecular Weight

217.31 g/mol

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-phenylethanone

InChI

InChI=1S/C14H19NO/c1-12-7-9-15(10-8-12)14(16)11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3

InChI Key

RTLLKOZQVFYGRU-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)C(=O)CC2=CC=CC=C2

Canonical SMILES

CC1CCN(CC1)C(=O)CC2=CC=CC=C2

Origin of Product

United States

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